REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=O)[CH2:12]Br)(=O)C.[C:15]([NH2:23])(=[S:22])[C:16]1[CH:21]=[CH:20][CH:19]=[N:18][CH:17]=1>CC(C)=O>[N:18]1[CH:19]=[CH:20][CH:21]=[C:16]([C:15]2[S:22][CH:12]=[C:11]([C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[OH:4])[N:23]=2)[CH:17]=1
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Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)C(CBr)=O
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=S)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed 16 hours
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Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
formed (2.46 g)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The precipitate was dissolved in MeOH (50 mL)
|
Type
|
ADDITION
|
Details
|
treated with 10% NaOH in H2O (20 mL) for 1 hour at about 20° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while chilling on ice/H2O
|
Type
|
TEMPERATURE
|
Details
|
After cooling to about 4° C.
|
Type
|
CUSTOM
|
Details
|
an orange solid precipitate formed
|
Type
|
CUSTOM
|
Details
|
which was removed by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo to constant mass
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1SC=C(N1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |